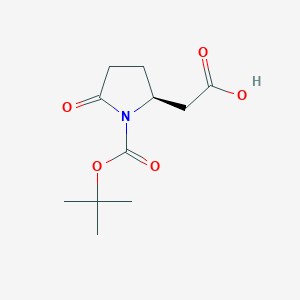

(S)-(1-Boc-5-氧代-吡咯烷-2-基)乙酸

描述

Acetic acid is an organic compound with the formula CH3COOH. It is a carboxylic acid consisting of a methyl group attached to a carboxyl functional group . It’s the main component of vinegar, contributing to its sour taste and pungent smell .

Synthesis Analysis

One of the primary methods for Acetic Acid synthesis is Methanol Carbonylation. In this process, methanol reacts with carbon monoxide in the presence of a catalyst, typically rhodium or iridium .Molecular Structure Analysis

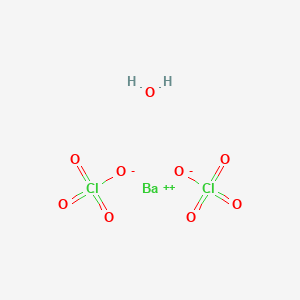

The structure of acetic acid is given by CH3(C=O)OH, or CH3CO2H . It can be observed in the solid-state of acetic acid that there is a chain of molecules wherein individual molecules are connected to each other via hydrogen bonds .Chemical Reactions Analysis

Acetic acid is a hydrophilic (polar) protic solvent which makes it miscible in all proportions with all polar and nonpolar compounds .Physical And Chemical Properties Analysis

Acetic acid is a colorless liquid that has a strong, pungent smell . It is classified as a weak acid, but in concentrated form, it can be corrosive and can cause burns . The boiling point is 117.9 °C and the melting point is 16.6 °C .科学研究应用

Food Industry

Acetic acid, a component of this compound, has versatile applications in the food industry . It is traditionally known as vinegar and is used as a food preservative . It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry . More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .

Herbicide

Acetic acid has been used as a broad-spectrum herbicide . It causes a dramatic discoloration and browning of foliage on all plant species . This makes it a potential eco-friendly alternative to traditional chemical herbicides .

Biofuels and Renewable Chemicals

In the production of biofuels and renewable chemicals from lignocellulosic biomass, the improvement of acetic acid tolerance is a key factor . This knowledge could contribute to the development and competitiveness of yeast cell factories for sustainable applications .

Acetylation of Nucleosides

The compound can be used in the practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent and acetylating regent . This process has been efficiently applied to a series of nucleosides, including ribosyl, deoxyribosyl, arabinosyl, acyclic and pyranosyl, and many clinical drugs .

Biotechnological Applications

Acetic acid bacteria have a significant impact in bio-applications . The maintenance of authentic strains over the preservation time is a priority for the exploitation of acetic acid bacteria as a microbial cell factory .

作用机制

While specific mechanisms of action for “(S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid” are not available, acetic acid has been recognized for its potential role in cramp reduction . Acetic acid is postulated to mitigate cramping by decreasing alpha motor neuron activity through oropharyngeal stimulation and inhibitory neurotransmitter production, while aiding in the role acetylcholine plays in muscle contraction and relaxation .

安全和危害

未来方向

The future of acetic acid production seems to be leaning towards more sustainable methods. One of the primary methods for Acetic Acid synthesis, Methanol Carbonylation, has become a cornerstone in the production landscape . There is also ongoing research into the use of acetic acid in various fields, including its role in health and medicine .

属性

IUPAC Name |

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7(6-9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTQIXKUDSMJCP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584830 | |

| Record name | [(2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid | |

CAS RN |

948594-96-5 | |

| Record name | [(2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

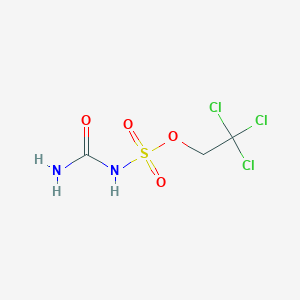

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

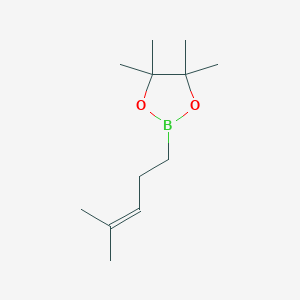

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)

![N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid](/img/structure/B1612438.png)

![3-Oxo-3H-spiro[2-benzofuran-1,7'-dibenzo[c,h]xanthene]-3',11'-diyl diacetate](/img/structure/B1612445.png)